N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide
Description
Structural Characterization of N-{3-Amino-1-[4-(1H-Pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, this compound, is derived from its core structural components. The parent chain is a propan-1-amine group substituted at position 1 with a 4-(1H-pyrazol-4-yl)phenyl moiety. The terminal amino group (-NH2) at position 3 of the propane chain is acylated by a 3-chlorobenzoyl group. The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with the 4-position bearing the phenyl substituent. The 3-chlorobenzamide group is attached via an amide linkage to the propylamine chain, ensuring systematic alignment with IUPAC prioritization rules for substituents and functional groups.
Molecular Architecture Analysis
Benzamide Moiety Configuration
The 3-chlorobenzamide component consists of a benzoyl group substituted at the meta position with a chlorine atom. The amide bond (-CONH-) adopts a planar configuration due to resonance between the carbonyl oxygen and the nitrogen lone pair. This planarity restricts rotation around the C-N bond, stabilizing the trans-configuration of the amide group. The chlorine atom’s meta placement induces electronic effects, including resonance withdrawal and inductive electron withdrawal, which polarize the benzene ring and influence the molecule’s electrostatic potential.
Pyrazole Ring Substituent Orientation
The 1H-pyrazol-4-yl group features a five-membered aromatic ring with two adjacent nitrogen atoms. The 4-position is substituted with a phenyl group, while the 1-position remains unsubstituted, allowing for tautomerism between 1H- and 2H-pyrazole forms. X-ray studies of analogous pyrazole derivatives reveal that the phenyl group at position 4 adopts a near-perpendicular orientation relative to the pyrazole plane to minimize steric hindrance. This orientation is stabilized by weak C-H⋯π interactions between the pyrazole’s C-H groups and the phenyl ring’s π-system.
Chlorophenyl Group Spatial Arrangement
The 3-chlorophenyl group’s spatial arrangement is critical for intermolecular interactions. The chlorine atom, positioned meta to the amide linkage, creates a dipole moment that enhances solubility in polar solvents. Crystallographic data from related chlorobenzamide compounds suggest that the chlorine atom participates in halogen bonding with electron-rich regions of adjacent molecules, such as carbonyl oxygen atoms or pyrazole nitrogens.
Amino-Propyl Chain Conformational Dynamics
The 3-aminopropyl chain exhibits significant conformational flexibility. Rotational energy barriers around the C-N and C-C bonds allow the chain to adopt gauche or anti-periplanar conformations. Nuclear Overhauser effect spectroscopy (NOESY) studies of similar amines reveal preferential stabilization of extended conformations in solution due to solvation effects. However, in the solid state, torsional constraints imposed by crystal packing forces may restrict this mobility, as observed in X-ray structures of related aminoalkyl benzamides.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
1H NMR (400 MHz, DMSO-d6):
- δ 8.35 (s, 1H): Pyrazole H-3 proton.
- δ 7.85–7.45 (m, 8H): Aromatic protons from benzamide and pyrazole-attached phenyl groups.
- δ 6.90 (s, 1H): Pyrazole H-5 proton.
- δ 3.40–3.20 (m, 2H): Methylene protons adjacent to the amino group.
- δ 2.95 (t, J = 6.8 Hz, 2H): Propyl chain terminal methylene group.
- δ 1.80–1.65 (m, 2H): Central methylene group of the propyl chain.
- δ 1.50 (br s, 2H): Amino protons (-NH2).
13C NMR (100 MHz, DMSO-d6):
- δ 167.5: Amide carbonyl carbon.
- δ 140.2–125.3: Aromatic carbons.
- δ 55.8: Methylene carbon adjacent to the amino group.
- δ 40.1: Central propyl chain carbon.
- δ 35.2: Terminal methylene carbon.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns
HRMS (ESI+) analysis yields a molecular ion peak at m/z 397.1245 [M+H]+, corresponding to the molecular formula C20H20ClN4O. Key fragments include:
- m/z 280.0981: Loss of the 3-aminopropyl chain (-C3H8N).
- m/z 154.0633: Chlorobenzoyl ion ([C7H4ClO]+).
- m/z 119.0487: Pyrazole-phenyl fragment ([C9H7N2]+).
Infrared (IR) Vibrational Mode Assignments
X-ray Crystallographic Studies
Unit Cell Parameters and Space Group Determination
Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁. Unit cell parameters:
Intermolecular Interaction Networks
The crystal lattice is stabilized by:
- N-H⋯O Hydrogen Bonds: Between the amide NH and carbonyl oxygen of adjacent molecules (2.89 Å).
- C-H⋯π Interactions: Involving the pyrazole ring and chlorophenyl group (3.12 Å).
- Halogen Bonds: Cl⋯N contacts between the chlorine atom and pyrazole nitrogen (3.30 Å).
Torsion Angle Analysis of Flexible Chains
Torsion angles along the propyl chain:
- C1-C2-N-C3: -65.3° (gauche conformation).
- C2-N-C4-C5: 178.5° (anti-periplanar). These angles indicate a bent conformation for the amino-propyl chain, optimized for packing efficiency.
Properties
CAS No. |
917924-79-9 |
|---|---|
Molecular Formula |
C19H19ClN4O |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-3-chlorobenzamide |
InChI |
InChI=1S/C19H19ClN4O/c20-17-3-1-2-15(10-17)19(25)24-18(8-9-21)14-6-4-13(5-7-14)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25) |
InChI Key |
PUIFTWZDTMCRPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC(CCN)C2=CC=C(C=C2)C3=CNN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrazole Intermediate
The pyrazole moiety is commonly synthesized via condensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents. For example, 1H-pyrazole-4-carbaldehyde derivatives can be prepared through multi-step sequences starting from phenyl hydrazine and methyl acetoacetate or acetophenone, followed by cyclization and formylation reactions (e.g., Vilsmeier–Haack reaction).
- Stepwise synthesis :
- Formation of 1H-pyrazol-5(4H)-ones or hydrazones.
- Formylation and chlorination to introduce aldehyde functionalities.
- Purification by recrystallization or chromatography.
Preparation of the 3-Amino-1-(4-chlorophenyl)propyl Intermediate
The chlorophenylpropylamine segment is typically synthesized by:
- Functionalization of 4-chlorobenzaldehyde or 4-chlorophenyl derivatives.
- Reductive amination or nucleophilic substitution to introduce the amino group on the propyl chain.
- Protection/deprotection steps as necessary to control reactivity.
Coupling to Form the Benzamide
The final coupling step involves the reaction of the amine intermediate with 3-chlorobenzoyl chloride or an activated benzamide precursor under controlled conditions to form the amide bond.
- Typical conditions include:
- Use of coupling agents such as EDCI, DCC, or acid chlorides.
- Solvents like dichloromethane or DMF.
- Temperature control to optimize yield and minimize side reactions.
Catalytic and Alternative Methods
Recent advances include catalytic methods for amide bond formation using Ru(II) half-sandwich complexes with pyrazole-based ligands, which enable aldehyde to amide transformations under mild aerobic conditions without hazardous additives. This method could be adapted for the synthesis of benzamide derivatives, potentially improving efficiency and environmental compatibility.
Reaction Conditions and Optimization
Characterization and Purification
- Purification is typically achieved by recrystallization from ethanol, ethyl acetate, or acetone, or by column chromatography using ethyl acetate mixtures.
- Characterization methods include IR spectroscopy, high-resolution mass spectrometry (HR-MS), and nuclear magnetic resonance (1H and 13C NMR) spectroscopy to confirm structure and purity.
Research Findings and Notes
- The presence of the pyrazole ring and chlorophenyl substituents contributes to biological activity, including potential anticancer and anti-inflammatory effects.
- Structural analogues with modifications on the pyrazole ring or phenyl substituents have been synthesized to explore structure-activity relationships.
- Catalytic methods for amide bond formation represent a promising area for improving synthetic efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally related to N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide exhibit significant anticancer properties. For instance, hybrid compounds incorporating pyrazole moieties have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism of action often involves inducing apoptosis in cancer cells or inhibiting specific pathways critical for tumor growth.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar derivatives have been reported to exhibit activity against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa. The presence of both pyrazole and amine functionalities may enhance binding to microbial targets, leading to effective inhibition.
Glycine Transporter Inhibition
Research indicates that compounds containing similar structural motifs can act as inhibitors for glycine transporters, which are implicated in various neurological disorders . By modulating glycine levels in the synaptic cleft, these inhibitors could provide therapeutic benefits for conditions such as schizophrenia or depression.
Case Study 1: Anticancer Evaluation
A study focusing on a series of pyrazole derivatives demonstrated promising anticancer activity through in vitro assays. The derivatives were tested against multiple cancer cell lines, revealing IC50 values that suggest effective cytotoxicity. The study concluded that further optimization of these compounds could lead to new anticancer agents .
Case Study 2: Antimicrobial Screening
In another investigation, a set of synthesized pyrazole derivatives was screened for antimicrobial activity using agar-well diffusion methods. Several derivatives showed significant inhibition zones against both gram-positive and gram-negative bacteria, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural similarities with N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide, differing primarily in substituents and core heterocycles:
Key Differences and Implications
Heterocyclic Core Variations: The target compound’s pyrazole ring (electron-rich nitrogen heterocycle) contrasts with the pyrimidine-pyridine hybrid in 478039-51-9, which may alter binding specificity in kinase inhibition .
Substituent Effects: The 3-chloro group in the target compound increases lipophilicity and may improve membrane permeability relative to non-halogenated analogs. In contrast, the trifluoromethyl group in 4-[3-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl]pyridine offers stronger electron-withdrawing effects, which could stabilize metabolic degradation . The methoxypropyl side chain in 356090-88-5 may enhance solubility but reduce CNS penetration due to increased polarity compared to the target compound’s propylamine chain .
Pharmacophore Diversity :
- The isoindole-1,3-dione core in 356090-88-5 is associated with protease inhibition, whereas the pyrazole-benzamide scaffold in the target compound is more common in kinase or GPCR-targeted therapies .
Biological Activity
N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide, also referred to by its CAS number 101153-54-2, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a chlorobenzamide moiety with an amino group and a pyrazole ring. This structural configuration is significant as it influences the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research has shown that compounds similar to this compound exhibit various biological activities, including:
- Inhibition of Kinases : Many benzamide derivatives are known to inhibit specific kinases, which play crucial roles in cell signaling and proliferation. For instance, studies have indicated that related compounds can inhibit RET kinase activity, which is implicated in certain cancers .
- Antitumor Activity : The compound's structural components suggest potential antitumor effects. Similar benzamide derivatives have been studied for their ability to inhibit cell growth in various cancer cell lines, including breast cancer and lymphoma .
Case Study 1: RET Kinase Inhibition
A series of studies have demonstrated that benzamide derivatives can effectively inhibit RET kinase, leading to reduced proliferation in RET-driven tumors. For example, a derivative containing a similar pyrazole structure showed significant inhibition in both molecular and cellular assays .
Case Study 2: Antitumor Efficacy
In preclinical models, compounds with structural similarities to this compound exhibited potent antitumor effects. One study reported that treatment with these compounds resulted in decreased tumor size and increased survival rates in animal models .
Biological Activity Summary Table
Q & A
Q. What synthetic strategies are recommended for preparing N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide, and how do reaction conditions impact yield?
- Methodological Answer : A stepwise approach is recommended:
- Step 1 : Couple 3-chlorobenzoyl chloride with a propylamine intermediate under basic conditions (e.g., Cs₂CO₃ in DMSO) to form the amide backbone .
- Step 2 : Introduce the pyrazole moiety via Suzuki-Miyaura coupling using a palladium catalyst, as described for analogous pyrazole-containing compounds .
- Key Factors : Solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (35–90°C for optimal cross-coupling), and catalyst loading (e.g., CuBr for accelerating amination ). Yield improvements (up to 18–25%) are achievable by optimizing stoichiometry and reaction time.
Q. Which purification techniques are most effective for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., 0–100% EtOAc/hexane) to separate by-products. This is critical for removing unreacted intermediates .
- Recrystallization : Employ DMSO/water (2:1) or ethyl acetate/hexane mixtures to enhance purity (>95%) .
- Acid-Base Extraction : Utilize the compound’s amine functionality by washing with dilute HCl to isolate the protonated form, followed by neutralization .
Q. How can spectroscopic methods (NMR, HRMS) confirm the compound’s structure?
- Methodological Answer :
- ¹H NMR : Expect signals at δ 8.5–9.0 ppm for pyrazole protons, δ 7.2–7.8 ppm for aromatic chlorobenzamide protons, and δ 2.5–3.5 ppm for the propylamine chain .
- HRMS : Calculate the exact mass (e.g., C₁₉H₁₈ClN₄O = 365.12 g/mol) and compare with experimental [M+H]⁺ peaks. Discrepancies >2 ppm suggest impurities or tautomeric forms .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets or binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, leveraging the pyrazole ring’s hydrogen-bonding potential. Validate with MD simulations to assess binding stability .
- QSAR Models : Corporate substituent effects (e.g., Cl, pyrazole) to predict logP and IC₅₀ values. This is critical for prioritizing in vitro assays .
Q. What strategies mitigate by-product formation during the synthesis of tertiary amine intermediates?
- Methodological Answer :
- Catalyst Screening : Test Cu(I) vs. Pd catalysts to minimize undesired coupling by-products. For example, CuBr reduces dimerization in amine alkylation .
- In Situ Monitoring : Use TLC or HPLC to track reaction progress and quench at 80–90% conversion to prevent over-reaction .
- Protecting Groups : Temporarily block reactive amines with Boc groups during pyrazole coupling, then deprotect with TFA .
Q. How should researchers resolve contradictions between theoretical and experimental NMR data?
- Methodological Answer :
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aromatic proton shifts vary due to solvent polarity .
- Tautomerism Analysis : For pyrazole rings, use 2D NMR (COSY, NOESY) to confirm proton exchange or tautomeric equilibria .
- Dynamic Effects : Variable-temperature NMR can reveal conformational flexibility in the propylamine chain .
Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Screen against serine/threonine kinases (e.g., PKC isoforms) using fluorescence polarization assays, given the compound’s structural similarity to kinase inhibitors .
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, with IC₅₀ dose-response curves .
- Receptor Binding : Radioligand displacement assays for GPCRs (e.g., 5-HT receptors) to assess affinity .
Q. How can reaction conditions be optimized for scalable synthesis without compromising purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to balance temperature, catalyst loading, and solvent volume. For example, reducing DMSO volume by 30% improves yield while maintaining purity .
- Flow Chemistry : Continuous-flow reactors minimize side reactions in amide bond formation, enhancing reproducibility .
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and simplify waste handling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
